3,4-Dichloro-5-ethylbenzene-1,2-diol
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Overview
Description
3,4-Dichloro-5-ethylbenzene-1,2-diol is an organic compound characterized by the presence of two chlorine atoms and an ethyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-ethylbenzene-1,2-diol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-ethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of ethylbenzene-1,2-diol or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3,4-Dichloro-5-ethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-ethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenol: Lacks the ethyl group but has similar chlorination and hydroxylation patterns.
5-Ethylbenzene-1,2-diol: Lacks the chlorine atoms but has the same ethyl and hydroxyl groups.
3,4-Dichlorobenzene-1,2-diol: Similar structure but without the ethyl group.
Uniqueness
3,4-Dichloro-5-ethylbenzene-1,2-diol is unique due to the combination of chlorine atoms and an ethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2O2 |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-4-3-5(11)8(12)7(10)6(4)9/h3,11-12H,2H2,1H3 |
InChI Key |
HMVXLLYCELRXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1Cl)Cl)O)O |
Origin of Product |
United States |
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